![molecular formula C17H11Cl2N7O2S B11535969 N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11535969.png)
N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a nitrophenylmethylsulfanyl group, and a triazolotriazole moiety
Métodos De Preparación
The synthesis of (E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.
Synthesis of the Nitrophenylmethylsulfanyl Intermediate:
Construction of the Triazolotriazole Core: The triazolotriazole core is synthesized through cyclization reactions involving azide and alkyne precursors.
Final Coupling Reaction: The final step involves the coupling of the dichlorophenyl and nitrophenylmethylsulfanyl intermediates with the triazolotriazole core under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.
Análisis De Reacciones Químicas
(E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Cyclization: The triazolotriazole moiety can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Aplicaciones Científicas De Investigación
(E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE can be compared with other similar compounds, such as dichloroanilines and triazolotriazole derivatives. These compounds share some structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of (E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Similar Compounds
- Dichloroanilines
- Triazolotriazole derivatives
Propiedades
Fórmula molecular |
C17H11Cl2N7O2S |
|---|---|
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
(E)-1-(2,4-dichlorophenyl)-N-[3-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]methanimine |
InChI |
InChI=1S/C17H11Cl2N7O2S/c18-13-4-3-12(15(19)7-13)8-20-24-10-21-25-16(24)22-23-17(25)29-9-11-1-5-14(6-2-11)26(27)28/h1-8,10H,9H2/b20-8+ |
Clave InChI |
DBHCBYDXAWZGPW-DNTJNYDQSA-N |
SMILES isomérico |
C1=CC(=CC=C1CSC2=NN=C3N2N=CN3/N=C/C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CSC2=NN=C3N2N=CN3N=CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11535890.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)
![6-(2-Chlorophenyl)-2-[(3,4-difluorobenzyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B11535893.png)
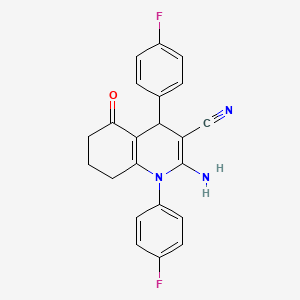
![4,4'-oxybis{N'-[(4-bromophenyl)carbonyl]benzohydrazide}](/img/structure/B11535906.png)
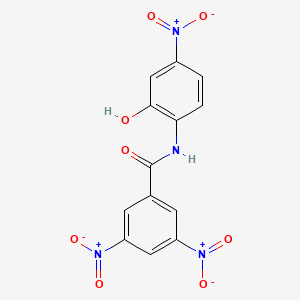
![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-6-amine](/img/structure/B11535915.png)
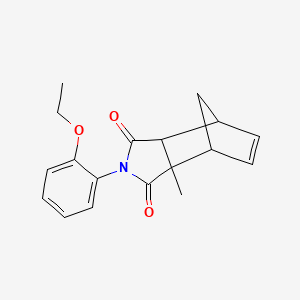
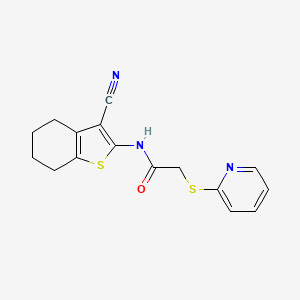
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-iodophenol](/img/structure/B11535933.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535945.png)
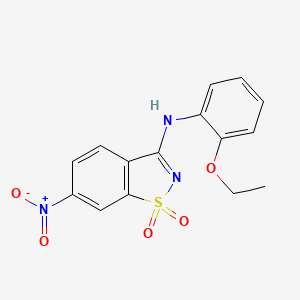
![2-Bromo-4-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535961.png)
![1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11535964.png)
